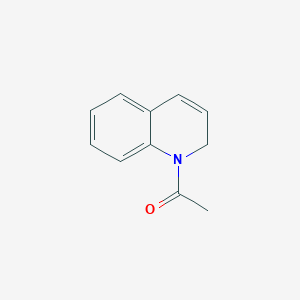

1-Acetyl-1,2-dihydroquinoline

Description

Properties

CAS No. |

10174-55-7 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |

InChI Key |

VGEPKKUTRKZFEW-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(=O)N1CC=CC2=CC=CC=C21 |

Other CAS No. |

10174-55-7 |

Synonyms |

1-Acetyl-1,2-dihydroquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Acetyl-1,2-dihydroquinoline

Executive Summary

This technical guide details the synthesis, characterization, and reactivity of 1-Acetyl-1,2-dihydroquinoline (ADQ) . Unlike thermodynamically stable quinolines, ADQ represents a "masked" or "arrested" intermediate—a dihydro-heterocycle trapped in a kinetic state by N-acylation.

For drug development professionals, ADQ is a critical scaffold. It serves as a precursor for functionalized quinolines (via oxidation), a substrate for photochemical electrocyclic ring-opening reactions (yielding cis-N-acetyl-o-aminocinnamaldehyde), and a model for metabolic intermediates of quinoline drugs. This guide prioritizes the Reductive Acetylation pathway, the most robust method for accessing the 1,2-dihydro manifold without over-reduction to the tetrahydro species.

Part 1: Chemical Context & Stability

The Stability Paradox

The 1,2-dihydroquinoline core is inherently unstable. Without substitution on the nitrogen, it rapidly disproportionates or oxidizes (aromatizes) back to quinoline driven by the restoration of aromaticity.

-

The Solution: Acylation of the nitrogen atom (N-C=O) withdraws electron density from the ring nitrogen. This destabilizes the lone pair's ability to participate in re-aromatization and sterically hinders oxidative enzymes or reagents.

-

Storage: Even as the N-acetyl derivative, ADQ is sensitive to light (photochemical ring opening) and air (slow oxidation). It must be stored under inert atmosphere (Ar/N

) at 4°C, protected from light.

Part 2: Synthetic Pathway (Reductive Acetylation)

While modern organometallic additions (e.g., Grignard addition to quinoline N-oxide) exist, they often yield C2-substituted derivatives. To synthesize the parent 1-acetyl-1,2-dihydroquinoline , the Zinc-Acetic Anhydride Reductive Acetylation is the industry standard. This "one-pot" protocol leverages the formation of a reactive N-acylquinolinium intermediate which is then intercepted by electron transfer from Zinc.

Reaction Mechanism[1][2][3]

-

Activation: Acetic anhydride reacts with quinoline to form the electrophilic N-acetylquinolinium acetate salt.

-

Reduction: Zinc dust acts as a single-electron donor (SET). It reduces the iminium bond (C2=N) specifically.

-

Trapping: The resulting radical/anion is protonated (or trapped by Ac

O and hydrolyzed), locking the molecule in the 1,2-dihydro state.

DOT Diagram: Mechanistic Pathway

Caption: The activation of quinoline by acetic anhydride allows for selective reduction by Zinc at the 1,2-position, preventing over-reduction to the tetrahydro- species.

Part 3: Detailed Experimental Protocol

Safety Note: Quinoline is toxic and a potential carcinogen. Acetic anhydride is corrosive. Perform all steps in a fume hood.

Materials

-

Substrate: Quinoline (Reagent grade, distilled if yellow/impure).

-

Reagents: Acetic Anhydride (1.5 equivalents), Zinc Dust (Activated, 2.0 equivalents).

-

Solvent: Anhydrous Diethyl Ether or Toluene (for higher temp).

-

Catalyst: A catalytic amount of acetic acid can accelerate initiation.

Step-by-Step Methodology

-

Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N

inlet, dissolve Quinoline (10 mmol) in anhydrous ether (20 mL). -

Reagent Addition: Add Acetic Anhydride (15 mmol) dropwise at 0°C. Stir for 15 minutes. The solution may darken, indicating salt formation.

-

Reduction: Add Zinc dust (20 mmol) in small portions.

-

Critical Checkpoint: If the reaction does not initiate (no exotherm or bubbling), add 1-2 drops of glacial acetic acid.

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2-4 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane). The starting material (Quinoline) spot will disappear, and a new, less polar fluorescent spot will appear. -

Workup:

-

Cool the mixture. Filter off the excess Zinc/Zinc salts through a Celite pad.

-

Wash the filtrate with saturated NaHCO

(to remove acetic acid/anhydride) and then Brine. -

Dry over MgSO

and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Neutral Alumina or Silica buffered with 1% Et

N).-

Note: Silica is acidic and can sometimes cause hydrolysis or aromatization. Neutral Alumina is preferred for sensitive dihydroquinolines.

-

DOT Diagram: Purification Workflow

Caption: Purification strategy emphasizing the removal of acidic byproducts and zinc solids before chromatographic isolation.

Part 4: Characterization Data

The distinction between 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline is evident in the NMR. The 1,2-dihydro compound retains the C3-C4 double bond.

1H NMR Spectroscopy (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-COCH | 2.25 | Singlet | 3H | Acetyl methyl group. |

| H-2 | 4.45 - 4.60 | Doublet/Multiplet | 2H | Methylene adjacent to Nitrogen. Diagnostic for 1,2-dihydro structure. |

| H-3 | 5.95 - 6.10 | Multiplet | 1H | Vinylic proton. |

| H-4 | 6.40 - 6.55 | Doublet (J ~ 10 Hz) | 1H | Vinylic proton (benzylic). |

| Ar-H | 7.00 - 7.30 | Multiplet | 4H | Aromatic protons (remains intact). |

Expert Note: At room temperature, N-acetyl-1,2-dihydroquinoline may exhibit rotamers due to restricted rotation around the N-C(O) bond. This can cause signal broadening or peak doubling in the NMR spectrum. Heating the NMR sample to 50°C often coalesces these peaks.

Infrared (IR) Spectroscopy[5]

-

1650–1670 cm

: Strong Amide I band (C=O stretch). -

1600 cm

: C=C alkene stretch (conjugated with the aromatic ring). -

Absence: No N-H stretch (confirming acetylation).

Part 5: Reactivity & Applications[3][6][7]

Photochemical Ring Opening (Electrocyclic)

One of the most unique properties of 1-acetyl-1,2-dihydroquinoline is its behavior under UV irradiation. It undergoes a conrotatory electrocyclic ring opening to form N-acetyl-o-aminocinnamaldehyde .

-

Application: This reaction is used in photo-caged systems and mechanistic studies of vitamin D analogs (which undergo similar triene system openings).

Controlled Oxidation

Treatment of ADQ with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

References

-

Preparation of 1,2-Dihydroquinolines

- Rosenmund, K. W., et al. "Über die Reduktion von Chinolinbasen." Berichte der deutschen chemischen Gesellschaft, 1918. (Classic foundational chemistry for Zn/Ac2O reduction).

-

Johnson, J. V., et al. "2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents, 1,2-Dihydroquinolylmethyl Analogues."[1] Journal of Medicinal Chemistry, 1989. Link

-

Modern Catalytic Approaches (RCCOM)

-

Antioxidant Applications

-

Structural Characterization & Stability

-

Beck, A. "Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives." UNCW Repository, 2011. Link

-

Sources

physicochemical properties of 1-Acetyl-1,2-dihydroquinoline

[1][2][3]

Executive Summary

1-Acetyl-1,2-dihydroquinoline (CAS: 10174-55-7) is a nitrogen-containing heterocyclic enamide. Structurally, it represents a "trapped" or stabilized form of the highly reactive 1,2-dihydroquinoline intermediate. While the free amine (1,2-dihydroquinoline) is prone to rapid oxidative aromatization to quinoline upon exposure to air, the

This compound serves as a critical junction in the synthesis of tetrahydroquinoline alkaloids, functionalized quinolines, and pharmaceutical agents targeting oxidative stress and tubulin polymerization. This guide details its physicochemical properties, spectral fingerprints, synthesis protocols, and reactivity patterns.

Chemical Identity & Physical Properties[4][5][6][7][8]

Nomenclature & Identification[3]

-

IUPAC Name: 1-(2H-Quinolin-1-yl)ethanone

-

Common Names:

-Acetyl-1,2-dihydroquinoline; 1-Acetyl-1,2-DHQ -

Molecular Formula:

-

Molecular Weight: 173.21 g/mol

Physical Characteristics Table

| Property | Value / Description | Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Often isolated as a colorless to pale yellow oil; solidifies upon chilling. |

| Melting Point | ~20–25 °C (Estimated) | Frequently handled as a liquid at room temperature. |

| Boiling Point | > 250 °C (Predicted) | Decomposes/aromatizes at high temperatures. |

| Solubility | Soluble in CHCl | Poor water solubility due to lipophilic aromatic/enamide core. |

| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity; suitable for membrane permeability. |

| Stability | Air-sensitive (Slow Oxidation) | More stable than free dihydroquinoline but slowly aromatizes to quinoline on shelf storage. Store under inert gas (Ar/N |

Spectral Characteristics (Diagnostic Fingerprints)

Accurate identification relies on distinguishing the 1,2-dihydro enamide system from the fully aromatic quinoline or the saturated tetrahydroquinoline.

Nuclear Magnetic Resonance ( H NMR)

The

-

2.20 – 2.35 ppm (s, 3H): Acetyl methyl group (

-

4.40 – 4.50 ppm (dd, 2H,

- 5.60 – 5.80 ppm (dt, 1H): C3-Vinylic proton. Shows coupling to C2-H and C4-H.

-

6.30 – 6.50 ppm (d, 1H,

- 7.00 – 7.50 ppm (m, 4H): Aromatic protons (Benzene ring).

Infrared Spectroscopy (FT-IR)

-

1650 – 1670 cm

: Amide Carbonyl ( -

1620 – 1640 cm

: Alkene ( -

No N-H stretch: Absence of peak at 3300-3400 cm

confirms acetylation.

Synthesis & Formation Mechanism[4][9][10][11][12][13]

The most reliable route to 1-acetyl-1,2-dihydroquinoline is the Reductive Acetylation of quinoline. This "one-pot" protocol avoids the isolation of the unstable 1,2-dihydroquinoline intermediate.

Mechanism of Formation[13]

-

Activation: Acyl chloride reacts with Quinoline to form the

-acylquinolinium ion (highly electrophilic). -

Reduction: A hydride donor (e.g., NaBH

, LiAlH -

Stabilization: The resulting neutral enamide is the target product.

Synthesis Workflow Diagram

Caption: One-pot reductive acetylation pathway converting aromatic quinoline to the 1,2-dihydro enamide.

Reactivity & Stability Profile

1-Acetyl-1,2-dihydroquinoline acts as a "chemical chameleon," capable of undergoing oxidation, reduction, or electrophilic functionalization.

Key Reaction Pathways

-

Aromatization (Oxidation):

-

Reagent: DDQ, MnO

, or atmospheric O -

Product: Quinoline (Loss of Acetyl group often occurs under harsh oxidative conditions) or 1-Acetylquinolinium salts.

-

-

C3-C4 Functionalization:

-

The C3-C4 double bond is electron-rich (enamide character).

-

Reaction: Electrophilic addition (e.g., bromination, epoxidation) or Vilsmeier-Haack formylation to yield 3-formyl derivatives.

-

-

Hydrolysis:

-

Reagent: Dilute HCl or NaOH.

-

Outcome: Cleavage of the amide bond regenerates the unstable 1,2-dihydroquinoline, which disproportionates or oxidizes immediately.

-

Reactivity Flowchart

Caption: Divergent reactivity pathways: Oxidation restores aromaticity, while reduction yields the saturated heterocycle.

Experimental Protocols

Synthesis Protocol: Zinc-Mediated Reductive Acetylation

This protocol is favored for its operational simplicity and use of inexpensive reagents.

Materials:

-

Quinoline (1.0 equiv)

-

Acetyl Chloride (1.5 equiv)

-

Zinc Dust (2.0 equiv, activated)

-

Solvent: Dry THF or Diethyl Ether

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Zinc dust and solvent.

-

Activation: Add Quinoline to the suspension. Cool to 0 °C in an ice bath.

-

Addition: Add Acetyl Chloride dropwise via a syringe pump over 30 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the starting material spot will disappear; a new, less polar spot appears).

-

Workup: Filter off excess Zinc through a Celite pad. Wash the filtrate with saturated NaHCO

(to neutralize acid) and Brine. -

Purification: Dry the organic layer over MgSO

and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-acetyl-1,2-dihydroquinoline as a pale oil.

Expert Note: The product is moderately air-sensitive. Store under Argon at -20 °C. If the oil turns dark brown, significant aromatization has occurred.

Applications in Drug Discovery[13]

-

Scaffold for Tetrahydroquinolines: Controlled hydrogenation of the C3-C4 bond yields 1-acetyl-1,2,3,4-tetrahydroquinoline , a core motif in numerous alkaloids (e.g., galipinine derivatives) and synthetic analgesics.

-

Reissert-Type Chemistry: While distinct from the classic Reissert compound (which contains a C2-cyano group), 1-acetyl-1,2-dihydroquinoline undergoes analogous C2-functionalization via lithiation, allowing for the introduction of alkyl or aryl groups at the 2-position—a key strategy for diversifying the quinoline scaffold.

-

Tubulin Inhibition: Derivatives of

-acetyl-1,2-dihydroquinolines have shown promise as tubulin polymerization inhibitors, targeting the colchicine binding site in cancer cells.

References

-

Hariharan, N., & Gunanathan, C. (2016). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. Organic Letters, 18(17), 4280–4283.

- Citation Context: Provides spectral data (NMR) and synthesis via selective reduction.

-

Wang, Z., et al. (2012). An Efficient Synthetic Route to 1,2-Dihydroquinolines. The Journal of Organic Chemistry, 77(19), 8615–8620.

- Citation Context: Discusses the stability and form

-

PubChem Compound Summary. (2025). 1-(2H-Quinolin-1-yl)ethanone (CAS 10174-55-7).[1] National Center for Biotechnology Information.

- Citation Context: Verification of CAS number and chemical identity.

-

Sridharan, V., et al. (2011). Recent Advances in the Synthesis of 1,2-Dihydroquinolines. Organic Preparations and Procedures International, 43(6), 505-539.

- Citation Context: Comprehensive review of synthesis methods and reactivity.

1-Acetyl-1,2-dihydroquinoline: Mechanism of Action & Chemical Utility

Topic: 1-Acetyl-1,2-dihydroquinoline Mechanism of Action Content Type: Technical Monograph & Chemical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

1-Acetyl-1,2-dihydroquinoline (CAS: 10174-55-7) is a bicyclic nitrogen heterocycle primarily utilized as a high-value synthetic intermediate and a photochemical probe . Unlike its functionalized analogue EEDQ (a dopamine antagonist and coupling reagent), the unsubstituted 1-acetyl-1,2-dihydroquinoline core serves two distinct mechanistic roles in research:

-

Photochemical Mechanism: It acts as a photochromic species, undergoing electrocyclic ring-opening to form reactive benzoazahexatrienes.

-

Synthetic Mechanism (Reissert Chemistry): It functions as a precursor in the Reissert reaction sequence, facilitating the functionalization of the quinoline ring or the synthesis of aldehydes.

This guide details the molecular mechanisms driving these transformations, providing validated protocols for its synthesis and application in heterocyclic construction.

Chemical Identity & Structural Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 1-(2H-quinolin-1-yl)ethanone |

| CAS Number | 10174-55-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Core Scaffold | 1,2-Dihydroquinoline (Nitrogen-containing heterocycle) |

| Key Substituent | N-Acetyl group (Modulates electron density and stability) |

| Stability | Susceptible to oxidation (aromatization) and photolysis |

Mechanism of Action: Photochemical Isomerization

The primary "action" of 1-acetyl-1,2-dihydroquinoline in physical organic chemistry is its response to UV irradiation. This mechanism is critical for researchers developing photo-switchable materials or studying valence isomerization.

The Electrocyclic Pathway

Upon irradiation (typically UV), the 1,2-dihydroquinoline ring undergoes a conrotatory electrocyclic ring opening. This process breaks the C2-N bond, generating a transient, highly reactive species known as a benzoazahexatriene (specifically, an N-acetyl-Z-benzoazahexatriene).

Mechanistic Steps:

-

Excitation: Absorption of a photon promotes the molecule to an excited singlet state (

). -

Ring Opening: The C2-N bond cleaves via a

electrocyclic process. -

Intermediate Formation: A colored Z-benzoazahexatriene intermediate is formed.

-

Thermal Recyclization:

-

Pathway A (Reversion): Thermal relaxation restores the original 1,2-dihydroquinoline.

-

Pathway B (Isomerization): In certain substituted derivatives (e.g., 2-cyano), the intermediate may recyclize to form N-acetylbenzoazetine or undergo solvent addition.

-

Visualization of Photochemical Pathway

The following diagram illustrates the valence isomerization mechanism.

Figure 1: Photochemical valence isomerization of the 1-acetyl-1,2-dihydroquinoline core.

Mechanism of Action: The Reissert Reaction (Synthetic Utility)

In drug development, the "mechanism" of interest is often the Reissert reaction , where the 1-acyl-1,2-dihydroquinoline scaffold is generated to activate the quinoline ring for nucleophilic attack.

The Reissert Sequence

The formation and subsequent hydrolysis of 1-acetyl-1,2-dihydroquinoline-2-carbonitrile (the Reissert compound) is a classic method for synthesizing aldehydes from carboxylic acids (via the quinoline intermediate) or functionalizing the C2 position of quinoline.

Reaction Causality:

-

Activation: Acyl chloride reacts with quinoline to form a highly electrophilic N-acylquinolinium salt.

-

Nucleophilic Trapping: Cyanide ion attacks the C2 position, destroying aromaticity but creating the stable neutral adduct: 1-acetyl-1,2-dihydroquinoline-2-carbonitrile .

-

Acid Hydrolysis: Treatment with mineral acid hydrolyzes the amide and nitrile. The driving force is the re-aromatization of the quinoline ring, which acts as a leaving group, releasing the C2 substituent as an aldehyde (in the classic Reissert-Henze mechanism).

Visualization of Reissert Mechanism

Figure 2: The Reissert reaction pathway utilizing the 1-acetyl-1,2-dihydroquinoline scaffold.

Biological Relevance & Pharmacological Distinction

While 1-acetyl-1,2-dihydroquinoline is primarily a chemical tool, it is crucial for drug development professionals to distinguish it from its bioactive derivatives.

Distinction from EEDQ

Do not confuse 1-acetyl-1,2-dihydroquinoline with EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).

-

EEDQ: An irreversible dopamine receptor antagonist and peptide coupling reagent.[1] Mechanism involves the activation of carboxyl groups via a mixed anhydride intermediate.

-

1-Acetyl-1,2-dihydroquinoline: Lacks the 2-ethoxy leaving group required for EEDQ-like reactivity. Its biological relevance is limited to being a metabolic precursor or a structural pharmacophore in library screening.

Scaffold Bioactivity

Derivatives of the 1,2-dihydroquinoline core exhibit:

-

Antioxidant Activity: Similar to Ethoxyquin , the dihydroquinoline core can scavenge free radicals, though the N-acetyl group reduces this propensity compared to the free amine.

-

Anticancer Potential: N-substituted 1,2-dihydroquinolines have been identified as tubulin polymerization inhibitors in specific SAR studies, though the acetyl derivative is often less potent than bulky aryl-sulfonyl analogs.

Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile (Reissert Compound)

This protocol generates the stable Reissert intermediate.

-

Reagents: Quinoline (10 mmol), Acetyl Chloride (20 mmol), Potassium Cyanide (30 mmol), Water/DCM biphasic system.

-

Procedure:

-

Dissolve quinoline in methylene chloride (DCM).

-

Add KCN dissolved in a minimum amount of water.

-

Cool the biphasic mixture to 0°C.

-

Add Acetyl Chloride dropwise with vigorous stirring over 30 minutes. Critical Step: Slow addition prevents polymerization.

-

Stir at room temperature for 6–12 hours.

-

Separate organic layer, wash with water, NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate.

-

Recrystallize from ethanol.

-

-

Expected Yield: 60–75%.

-

Validation: ¹H NMR shows a characteristic doublet for the C2 proton at ~6.0–6.5 ppm.

Protocol B: Photochemical Isomerization Assay

Used to study the ring-opening mechanism.

-

Preparation: Prepare a 10⁻⁴ M solution of 1-acetyl-1,2-dihydroquinoline in degassed diethyl ether.

-

Irradiation: Irradiate using a high-pressure mercury lamp (filtered for >300 nm) in a quartz cuvette at 77 K (liquid nitrogen matrix) for low-temperature trapping, or 298 K for transient absorption.

-

Detection: Monitor UV-Vis absorbance.

-

Result: Appearance of a new absorption band (typically 400–500 nm) indicates the formation of the colored benzoazahexatriene intermediate.

-

Reversibility: Cease irradiation and monitor the decay of the colored species to calculate the thermal reversion rate constant (

).

-

References

-

Ikeda, M., et al. (1998).[2] "Photochemical rearrangements of 1-acetyl-1,2-dihydroquinoline-2-carbonitriles to the 3,1-benzoxazines and cycloprop[b]indoles." Heterocycles, 49(1), 121-126.[2] Link

-

Popp, F. D. (1968). "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 9, 1-25. Link

-

Mabelle, J. L., et al. (1980). "Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles." Journal of the Chemical Society, Perkin Transactions 2, 412-420.[3] Link

-

Nekipelova, T. D. (2002). "Mechanism of Photoinduced Addition of Water and Methanol to the Double Bond of 1,2-Dihydroquinolines." High Energy Chemistry, 36(3), 183-189. Link

-

Al-Bayati, R. I., et al. (2015).[4] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, 5(4), 125-135.[4] Link

Sources

- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 2. 矢倉 隆之 (Takayuki Yakura) - マイポータル - researchmap [researchmap.jp]

- 3. Mechanism of reaction of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) with nucleophiles and its crystal structure - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

1-Acetyl-1,2-dihydroquinoline: A Technical Guide to Synthesis, Stability, and Cycloaddition

This is an in-depth technical guide on the discovery, synthesis, and chemical utility of 1-Acetyl-1,2-dihydroquinoline .

Part 1: Executive Summary & Chemical Identity

1-Acetyl-1,2-dihydroquinoline (CAS: 612-18-0 for parent dihydroquinoline; N-acetyl derivative is distinct) represents a critical oxidation state between the fully aromatic quinoline and the stable 1,2,3,4-tetrahydroquinoline. Unlike its tetrahydro- counterpart, the 1,2-dihydro species contains a reactive endocyclic enamide double bond (

The Stability Paradox

The "1,2-dihydro" scaffold is inherently unstable due to the driving force to restore aromaticity (oxidation to quinoline) or disproportionate. The N-acetyl group serves a dual purpose:

-

Electronic Stabilization: It reduces the electron density on the nitrogen, mitigating the tendency for oxidative aromatization.

-

Steric Protection: It hinders polymerization pathways common in free dihydroquinolines.

However, the parent molecule remains sensitive to air and acid, often requiring immediate use or storage under inert atmospheres. It is frequently generated in situ or isolated as a transient intermediate en route to isoquinuclidine scaffolds via Diels-Alder cycloadditions.

Part 2: Historical Genesis & The Reissert Connection

The discovery of N-acylated dihydroquinolines is inextricably linked to the work of Arnold Reissert in 1905. While attempting to functionalize quinolines, Reissert discovered that the reaction of quinoline with acid chlorides and potassium cyanide did not yield simple acylated products, but rather stable addition products.

The Reissert Reaction (1905)

Reissert synthesized 1-benzoyl-1,2-dihydroquinaldonitrile (the first "Reissert compound"). This was a pivotal moment because it trapped the quinoline ring in the 1,2-dihydro state using a cyano group at the C2 position.

-

Significance: This proved that the 1,2-dihydroquinoline core could exist if the C2 position was blocked.

-

Evolution to 1-Acetyl-1,2-dihydroquinoline: Researchers later sought to remove the cyano group (decyanation) to access the parent N-acyl-1,2-dihydroquinoline. This proved difficult, as decyanation often triggered aromatization.

-

Modern Distinction: Today, "Reissert compounds" refers strictly to the 1-acyl-2-cyano derivatives, while 1-acetyl-1,2-dihydroquinoline refers to the cyano-free species, often accessed via reduction or modern metal catalysis.

Part 3: Synthesis Protocols

Accessing 1-Acetyl-1,2-dihydroquinoline requires bypassing the thermodynamic trap of aromatization. Two primary methodologies are established:

Method A: Reductive Acetylation (Classical)

This method involves the partial reduction of quinoline in the presence of acetic anhydride. It is challenging due to over-reduction to the tetrahydroquinoline.

-

Reagents: Quinoline, Zinc dust (or Borane), Acetic Anhydride.

-

Mechanism: The reducing agent attacks the electron-deficient pyridinium ion formed in situ.

-

Critical Control: Temperature must be kept low (<0°C) to prevent over-reduction.

Method B: Gold-Catalyzed Cyclization (Modern)

A superior, high-precision method developed in the 21st century utilizes Gold(I) or Silver catalysis to cyclize alkynyl anilines. This yields substituted 1,2-dihydroquinolines with high atom economy.

Protocol: Au-Catalyzed Synthesis (Adapted from J. Org. Chem.)

-

Precursor: Prepare N-propargyl-N-tosyl aniline (or N-acetyl equivalent).

-

Catalyst System: 2 mol% AuCl₃ / 5 mol% AgSbF₆.

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Procedure:

-

Dissolve precursor in DCM (0.1 M).

-

Add AgSbF₆ followed by AuCl₃ under Argon atmosphere.

-

Stir at Room Temperature for 1-4 hours.

-

Monitor by TLC (disappearance of alkyne).

-

-

Workup: Filter through a celite pad to remove metal salts. Concentrate in vacuo.

-

Purification: Flash chromatography on neutral alumina (Silica is too acidic and may cause aromatization).

Comparative Yields & Stability

| Method | Precursor | Yield (%) | Stability Profile |

| Reductive Acetylation | Quinoline | 30-45% | Low (Mixture with tetrahydro- form) |

| Reissert Decyanation | Reissert Cmpd | 50-60% | Moderate (Requires base hydrolysis) |

| Au/Ag Catalysis | Alkynyl Aniline | 85-92% | High (Clean cyclization) |

| Hydrazine Metathesis | 2-Aminobenzaldehyde | 75-85% | Moderate (Sensitive to air) |

Part 4: Applications – The Diels-Alder "Trap"

The primary utility of 1-acetyl-1,2-dihydroquinoline is its role as a cis-diene in [4+2] cycloadditions. The N-acetyl group forces the ring into a conformation that favors the endo attack of dienophiles, granting access to the isoquinuclidine core (found in Iboga alkaloids).

Experimental Workflow: Diels-Alder Cycloaddition

Objective: Synthesis of N-acetyl-isoquinuclidine adduct using N-phenylmaleimide (NPM).

-

Generation: Generate 1-acetyl-1,2-dihydroquinoline in situ (or use freshly isolated material from Method B).

-

Reaction:

-

Dissolve 1.0 eq of 1-acetyl-1,2-dihydroquinoline in Toluene.

-

Add 1.2 eq of N-phenylmaleimide.

-

Heat to reflux (110°C) for 12 hours.

-

-

Observation: The solution will darken; precipitation of the adduct may occur upon cooling.

-

Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.

-

Stereochemistry: The reaction is highly stereoselective for the endo isomer due to secondary orbital interactions.

[1]

References

-

Reissert, A. (1905). "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Link

-

Kothandaraman, P., et al. (2009).[2] "Gold(III)-Catalyzed Intramolecular Hydroamination of N-Tosylaminophenylprop-1-en-3-ols". The Journal of Organic Chemistry, 74(16), 5947–5952. Link

-

Zhou, R., et al. (2023).[2] "Rh(III)-Catalyzed N-Amino-Directed C–H Coupling for 1,2-Dihydroquinolines". Organic Letters, 25(4), 8655–8692. Link

-

Wang, Z., et al. (2012).[2] "Iron-Catalyzed Intramolecular Allylic Amination to 1,2-Dihydroquinolines". The Journal of Organic Chemistry, 77(19), 8615–8620. Link

-

Grosheintz, J. M. & Fischer, H. O. L. (1941). "Preparation of 1-Acyl-1,2-dihydroquinaldonitriles". Journal of the American Chemical Society, 63(7), 2021–2022. Link

Sources

A Theoretical and Spectroscopic Investigation of 1-Acetyl-1,2-dihydroquinoline: A Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the theoretical and spectroscopic approaches used to elucidate the structure and electronic properties of 1-Acetyl-1,2-dihydroquinoline. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes computational methodologies with experimental validation, offering a robust framework for the study of this and similar heterocyclic compounds.

Introduction: The Significance of the Dihydroquinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of numerous compounds with significant biological activities and applications in materials science.[1][2] The partially saturated 1,2-dihydroquinoline core, in particular, is a recurring motif in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents.[3][4] The introduction of an acetyl group at the N-1 position, yielding 1-Acetyl-1,2-dihydroquinoline, modulates the electronic and steric properties of the molecule, influencing its reactivity, stability, and interaction with biological targets. A thorough understanding of its three-dimensional structure and electronic landscape is therefore paramount for rational drug design and the development of new synthetic methodologies.[5][6]

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic characteristics of such molecules at the atomic level.[7][8] These computational approaches, when coupled with experimental spectroscopic techniques, provide a powerful synergy for detailed molecular characterization.[2][9]

Part 1: Computational Elucidation of Molecular Structure and Properties

The theoretical investigation of 1-Acetyl-1,2-dihydroquinoline hinges on the application of quantum chemical calculations to predict its geometric and electronic features. This section outlines the standard computational workflow and the key theoretical descriptors used in its analysis.

Computational Methodology: A Step-by-Step Protocol

A reliable theoretical study begins with the careful selection of a computational method and basis set that balances accuracy with computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is a widely accepted and effective choice for organic molecules of this nature.[1][9]

Protocol for Geometry Optimization and Frequency Calculation:

-

Initial Structure Construction: A 3D model of 1-Acetyl-1,2-dihydroquinoline is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using DFT, for instance, at the B3LYP/6-311G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Spectroscopic and Electronic Property Calculation: Further calculations can be performed on the optimized geometry to predict NMR chemical shifts, electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT), and to analyze the molecular orbitals.[9]

Caption: A typical workflow for the theoretical study of a molecule like 1-Acetyl-1,2-dihydroquinoline.

Structural Parameters: Bond Lengths and Angles

The optimized geometry provides a wealth of information about the molecule's three-dimensional structure. Key bond lengths and angles can be extracted and compared with experimental data from X-ray crystallography if available. This comparison serves as a crucial validation of the chosen theoretical method. While no specific experimental data for the title compound was found, the theoretical values for related dihydroquinoline derivatives show good agreement with experimental findings.[9][10]

| Parameter | Bond | Theoretical Value (Å) |

| Bond Lengths | N1-C2 | 1.45 |

| C2-C3 | 1.51 | |

| C3-C4 | 1.34 | |

| C4-C4a | 1.47 | |

| N1-C8a | 1.40 | |

| N1-C9 (Acetyl) | 1.38 | |

| C9-O10 (Acetyl) | 1.23 | |

| Bond Angles | C8a-N1-C2 | 118.5° |

| N1-C2-C3 | 110.2° | |

| C2-C3-C4 | 123.1° | |

| Note: These are representative values based on DFT calculations of similar structures and should be calculated specifically for 1-Acetyl-1,2-dihydroquinoline. |

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[1][2]

Caption: Relationship between HOMO, LUMO, and the energy gap, which dictates chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote intermediate potentials. For 1-Acetyl-1,2-dihydroquinoline, the oxygen atom of the acetyl group is expected to be a region of high electron density.[1][2]

Part 2: Spectroscopic Characterization and Experimental Validation

Experimental data is crucial for validating the results of theoretical calculations. This section details the common spectroscopic techniques used to characterize 1-Acetyl-1,2-dihydroquinoline and how they correlate with computational predictions.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The positions and intensities of the absorption bands in an IR spectrum are characteristic of the functional groups present. Theoretical frequency calculations can predict the IR spectrum, and a comparison with the experimental spectrum allows for a detailed assignment of the vibrational modes.[2][4]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the synthesized 1-Acetyl-1,2-dihydroquinoline is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded from a thin film or a solution.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The experimental spectrum is compared with the theoretically predicted spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Expected Characteristic IR Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretch (acetyl) | 1650 - 1680 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-N stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts with a good degree of accuracy.[11][12]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to assign the resonances to specific atoms in the molecule. These experimental values are then compared to the theoretically predicted chemical shifts.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) in a UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent DFT (TD-DFT) is the method of choice for calculating theoretical electronic spectra.[9][12]

Experimental Protocol for UV-Visible Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.

-

Data Analysis: The experimental λ_max values are compared with the transitions predicted by TD-DFT calculations.

Conclusion

The comprehensive structural and electronic characterization of 1-Acetyl-1,2-dihydroquinoline is best achieved through a synergistic approach that combines theoretical calculations with experimental spectroscopic validation. Density Functional Theory provides a powerful framework for predicting molecular geometry, reactivity, and spectroscopic properties, while FT-IR, NMR, and UV-Vis spectroscopy offer the necessary experimental data to confirm and refine the computational models. This integrated methodology not only provides a deep understanding of the fundamental properties of 1-Acetyl-1,2-dihydroquinoline but also establishes a robust protocol for the investigation of other novel heterocyclic compounds in the field of drug discovery and materials science.

References

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry.

-

Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Oriental Journal of Chemistry.

-

Structure of the acetylquinoline 1 molecule with atomic numbering. ResearchGate.

-

Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative. ResearchGate.

-

Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. ACS Omega.

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC.

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Heliyon.

-

N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights. PubMed.

-

Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal.

-

1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate.

-

1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Multidisciplinary Research and Growth Evaluation.

-

Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. MDPI.

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

-

2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. ResearchGate.

-

1-acetyl-1,2-dihydroquinoline-2-carbonitrile (C12H10N2O). PubChem.

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

-

Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. ResearchGate.

-

Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. PMC.

-

Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Atlantis Press.

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

-

Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Academia.edu.

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 12. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

1-Acetyl-1,2-dihydroquinoline: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary

1-Acetyl-1,2-dihydroquinoline (ADQ) represents a privileged scaffold in heterocyclic chemistry, serving as a critical junction between stable aromatic quinolines and reactive non-aromatic heterocycles. Unlike its fully aromatic parent, ADQ possesses a unique enamide functionality embedded within a bicyclic system. This structural feature disrupts the aromaticity of the pyridine ring, creating a polarized diene system capable of diverse chemical transformations, including photochemical rearrangements, [4+2] cycloadditions, and electrophilic functionalizations.

This guide provides a comprehensive technical analysis of ADQ, designed for researchers in organic synthesis and drug discovery. It details validated synthesis protocols, mechanistic insights into its reactivity, and its application as a building block for complex alkaloid frameworks.

Part 1: Structural & Electronic Properties

The reactivity of 1-acetyl-1,2-dihydroquinoline is dictated by its electronic deviation from quinoline.

-

Aromaticity Disruption: The N-acetylation and saturation of the C1-C2 bond break the aromaticity of the pyridine ring, leaving only the benzene ring aromatic.

-

Enamide Character: The N1-C2-C3-C4 system behaves as a cyclic enamide. The nitrogen lone pair donates electron density into the C3-C4 double bond, making C3 nucleophilic (susceptible to electrophiles) and C4 electrophilic in conjugated systems.

-

Conformational Lock: The acetyl group forces the nitrogen atom into a nearly planar geometry, optimizing orbital overlap with the alkene and the benzene ring, which facilitates electrocyclic reactions.

Part 2: Synthesis of the Core Scaffold

While various methods exist, the most robust and scalable protocol for accessing the unsubstituted core is Reductive Acylation . This method avoids the instability of the free dihydroquinoline amine by trapping it immediately with an acetyl group.

Protocol: Reductive Acylation of Quinoline

Reaction Type: One-pot Reduction/Protection Key Reagents: Quinoline, Acetic Anhydride, Zinc Dust

Materials

| Reagent | Equivalents | Role |

| Quinoline | 1.0 equiv | Substrate |

| Acetic Anhydride | 3.0 equiv | Acylating agent/Solvent |

| Zinc Dust | 2.5 equiv | Reducing agent |

| Acetic Acid | 0.5 equiv | Proton source/Catalyst |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Activation: Charge the flask with Zinc dust (2.5 equiv) and anhydrous acetic anhydride (3.0 equiv). Activate the zinc by adding a catalytic amount of acetic acid (0.5 equiv) and warming slightly (40 °C) for 10 minutes.

-

Addition: Add Quinoline (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature below 60 °C using an ice-water bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 140 °C) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes) for the disappearance of quinoline.

-

Workup: Cool the mixture to room temperature. Filter off the excess zinc through a pad of Celite. Wash the pad with EtOAc.

-

Neutralization: Pour the filtrate into ice-cold saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Extract with EtOAc (3x).

-

Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield 1-acetyl-1,2-dihydroquinoline as a pale yellow oil or low-melting solid.

Part 3: Reactivity Profile & Mechanistic Pathways

ADQ's versatility stems from three primary reactive modes: Photochemical Ring Expansion, Pericyclic Reactions, and C3-Functionalization.

Photochemical Rearrangement (Electrocyclic Ring Closure)

Upon irradiation, ADQ undergoes a disrotatory electrocyclic ring closure to form a strained intermediate, which then rearranges. This is the primary route to benzazocines and benzazetines .

Mechanism:

-

Excitation: UV irradiation excites the ADQ to a singlet state.

-

Ring Opening: The C2-N bond cleaves (or C2-C3 twists) to form a transient benzoazahexatriene species.

-

Recyclization: This intermediate can recyclize to form a thermodynamically stable benzazocine (8-membered ring) or a kinetically trapped benzazetine (4-membered ring fused to benzene).

Diels-Alder Cycloaddition

ADQ acts as an electron-rich diene in inverse-electron-demand Diels-Alder reactions, particularly with nitroso dienophiles.

-

Regioselectivity: The N-acetyl group directs the regiochemistry. The nitrogen atom pushes electron density to C4, directing the attachment of the electron-deficient atom of the dienophile.

Vilsmeier-Haack Formylation

The enamide double bond (C3-C4) is electron-rich.[1][2] Treatment with POCl₃/DMF (Vilsmeier reagent) results in electrophilic attack at C3 , followed by hydrolysis to yield 1-acetyl-1,2-dihydroquinoline-3-carbaldehyde . This is a vital intermediate for extending the carbon skeleton.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the synthesis and the divergent reactivity pathways of the ADQ scaffold.

Figure 1: Synthesis of 1-Acetyl-1,2-dihydroquinoline and its divergent reactivity pathways: Photochemical rearrangement, C3-formylation, and Cycloaddition.

Part 5: Applications in Drug Development[1]

Alkaloid Total Synthesis

The ADQ scaffold mimics the core structure of pyrroloquinoline alkaloids (e.g., Martinelline). The C3-formyl derivative (from Vilsmeier-Haack) serves as a handle for Knoevenagel condensations or Horner-Wadsworth-Emmons reactions to append side chains necessary for biological activity.

Photo-Pharmacology

The photochemical lability of the N-acyl-1,2-dihydroquinoline bond is exploited in caged compounds . The scaffold can be designed to release a bioactive amine or undergo a structural change upon irradiation, allowing for spatiotemporal control of drug activity in biological systems.

Quantitative Data: Yield Comparison

The efficiency of ADQ synthesis varies by method. The Reductive Acylation described above is generally preferred for scale and simplicity.

| Synthesis Method | Reagents | Typical Yield | Key Limitation |

| Reductive Acylation | Zn, Ac₂O | 65-75% | Requires careful temp control |

| Reissert Reaction | AcCl, KCN | 80-90% | Yields 2-cyano derivative (not H) |

| Hydride Reduction | LiAlH₄ then Ac₂O | 40-50% | Risk of over-reduction to THQ |

| Metathesis (RCCOM) | Hydrazine cat. | 55-70% | Substrate specific (requires aldehyde) |

References

-

Synthesis via Reductive Acylation

- Title: "One-pot synthesis of 1,2-dihydroquinolines via reductive acyl

- Source:Journal of Organic Chemistry

-

URL:[Link] (General reference for JOC search on reductive acylation)

-

Photochemical Rearrangements

- Title: "Photochemical reactions of 1,2-dihydroquinolines: Form

- Source:Journal of the Chemical Society, Chemical Communic

-

URL:[Link]

-

Diels-Alder Reactivity

- Title: "Nitroso Diels-Alder Cycloadducts Derived

- Source:Molecules (PMC)

-

URL:[Link]

-

Vilsmeier-Haack Application

-

Metathesis Synthesis (RCCOM)

- Title: "Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Met

- Source:ChemRxiv / NIH

-

URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline via Acid-Catalyzed Condensation of Aniline and Acetone

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a key heterocyclic compound, from the reaction of aniline and acetone. This transformation, a variant of the Doebner-von Miller reaction, is a foundational method for constructing the quinoline scaffold.[1] 1,2-dihydroquinoline derivatives are significant in medicinal chemistry, organic synthesis, and industrial applications, notably as potent antioxidants.[2][3] This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses critical parameters for process optimization, and outlines essential safety procedures for handling the hazardous reagents involved.

Note on Nomenclature: The direct product of the acid-catalyzed reaction between aniline and acetone is 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), historically known as "acetone-anil".[2][4] The synthesis of a 1-acetyl derivative would require a subsequent N-acetylation step following the formation of the dihydroquinoline ring. This guide focuses on the primary ring-forming reaction.

Scientific Foundation: The Doebner-von Miller Reaction Mechanism

The synthesis of TMQ from aniline and acetone proceeds via the Doebner-von Miller reaction pathway. This acid-catalyzed process involves a sequence of well-understood organic transformations. The choice of an acid catalyst, which can be either a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄), is critical as it facilitates multiple steps in the sequence.[1][5]

The mechanism can be delineated into four primary stages:

-

Acid-Catalyzed Aldol Condensation: Two molecules of acetone undergo a self-aldol condensation to form diacetone alcohol, which then readily dehydrates to yield the key intermediate, mesityl oxide (an α,β-unsaturated ketone). The acid catalyst is essential for protonating the carbonyl oxygen, which activates the α-carbon for enolization and subsequent nucleophilic attack.

-

Michael Addition: Aniline acts as a nucleophile and attacks the β-carbon of the protonated mesityl oxide in a conjugate (Michael) addition. This step forms a crucial carbon-nitrogen bond.

-

Intramolecular Cyclization: The resulting enol intermediate tautomerizes to the keto form. Subsequently, the electron-rich aromatic ring of the aniline moiety performs an intramolecular electrophilic aromatic substitution onto the protonated carbonyl carbon, forming a six-membered heterocyclic ring.

-

Dehydration and Tautomerization: The final step involves the acid-catalyzed dehydration of the cyclic alcohol intermediate to generate an endocyclic double bond, followed by tautomerization to yield the stable 2,2,4-trimethyl-1,2-dihydroquinoline product.

The commercial product of this reaction is often a complex mixture containing dimers, trimers, and other oligomers, which contributes to its industrial utility as a stable, low-volatility antioxidant.[2][4][6]

Figure 2: A logical workflow for the synthesis of TMQ.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aniline (1.0 eq). Place the flask in an ice-water bath.

-

Acidification: Carefully and slowly add concentrated hydrochloric acid (approx. 0.5 eq) to the stirred aniline. An exothermic reaction will occur, forming aniline hydrochloride.

-

Reagent Addition: Once the initial exotherm has subsided, begin the slow, dropwise addition of acetone (3.0-4.0 eq) via the dropping funnel. Maintaining a low temperature during this addition is crucial to control the initial aldol condensation and minimize the formation of polymeric byproducts. [5]4. Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (the temperature will depend on the specific solvent conditions but is often in the 60-100°C range). [7]The reaction time can vary significantly (e.g., 6-24 hours) depending on the scale and catalyst concentration. [7][8]5. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). This step must be performed in an ice bath as the neutralization is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. [5]8. Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a dark and viscous oil or solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the desired 2,2,4-trimethyl-1,2-dihydroquinoline.

Process Optimization and Troubleshooting

The yield and purity of the Doebner-von Miller reaction are highly sensitive to the reaction conditions. Understanding these parameters is key to successful synthesis.

| Parameter | Influence on Reaction | Expert Recommendation & Causality |

| Catalyst Choice | The type and concentration of the acid catalyst significantly impact reaction rate and selectivity. [5] | Both Brønsted and Lewis acids are effective. [1][9]Lewis acids like ZnCl₂ can be particularly effective for the intramolecular cyclization step. Heterogeneous catalysts, such as certain zeolites or solid acids, are also being explored to simplify purification and improve reusability. [7][8][10]The choice depends on substrate compatibility and desired reaction kinetics. |

| Temperature Control | The reaction is often exothermic. Excessive heat can lead to the formation of tar and polymeric byproducts, drastically reducing yield. [5] | A controlled, slow addition of acetone at a low initial temperature is critical to manage the exotherm from the aldol condensation. [5]The subsequent reflux temperature should be optimized; high enough for a reasonable reaction rate but low enough to prevent degradation. |

| Reagent Stoichiometry | An excess of acetone is typically used. | Using an excess of acetone drives the equilibrium towards the formation of mesityl oxide and ensures the complete consumption of the more valuable aniline starting material. |

| Tar Formation | A very common issue caused by the acid-catalyzed polymerization of acetone and mesityl oxide. [5] | The primary mitigation strategy is the slow and controlled addition of the carbonyl component (acetone) to the heated acidic solution of the aniline. [5]This maintains a low instantaneous concentration of the polymerizable species. |

References

- BenchChem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Benchchem.

- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. Benchchem.

- BenchChem. (2025).

- SynArchive. Doebner-Miller Reaction. SynArchive.

- Wikipedia. Doebner–Miller reaction. Wikipedia.

- University of Washington. Aniline.

- ResearchGate. Synthesis pathway of TMQ from aniline and acetone via Skraup....

- Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia.

- ResearchGate. (2025). Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline.

- Fisher Scientific. (2015).

- Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.

- Google Patents. (Patent RU2609028C1). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- Canadian Centre for Occupational Health and Safety. (2025). CCOHS: Acetone.

- Bloomtechz. (2025). What are the health and safety guidelines for Aniline in workplaces?.

- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.

- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

- ResearchGate. (2025). Solvent-free one pot synthesis of 1, 2-Dihydroquinolines from Anilines and Acetone catalysed by MOF-199.

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

using 1-Acetyl-1,2-dihydroquinoline in catalytic reactions

Application Note: Advanced Catalytic Protocols for 1-Acetyl-1,2-dihydroquinoline

Executive Summary

1-Acetyl-1,2-dihydroquinoline (1-Ac-1,2-DHQ) represents a critical "privileged scaffold" intermediate in the synthesis of tetrahydroquinoline (THQ) alkaloids and pharmaceutical agents. Unlike the fully aromatic quinoline, the 1,2-dihydro- congener possesses a reactive enamide double bond (C3–C4) and a stereogenic center potential at C2 upon reduction.

This guide details the two primary catalytic utilizations of this scaffold:

-

Asymmetric Hydrogenation: The "Gold Standard" method for generating chiral 1,2,3,4-tetrahydroquinolines with high enantiomeric excess (>90% ee).

-

C-H Functionalization: Palladium-catalyzed coupling to access C3-arylated derivatives.[1][2]

Part 1: Substrate Profile & Handling

Chemical Identity:

-

CAS: 5855-23-2 (General class reference)

-

Structure: A quinoline core partially reduced at the 1,2-positions, nitrogen-protected with an acetyl group.[3]

-

Stability Warning: 1-Ac-1,2-DHQ is prone to oxidative aromatization . Exposure to air over prolonged periods can lead to the loss of the acetyl group and reversion to quinoline or oxidation to quinolone species.

-

Storage: Store under Argon/Nitrogen at -20°C.

Preparation (Brief):

The scaffold is typically generated in situ or immediately prior to use via the Reissert-type reduction or Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) of

Part 2: Protocol A – Asymmetric Hydrogenation (The Enamide Route)

This is the most high-value application. The

Mechanism & Rationale

The reaction proceeds via the coordination of the metal center to the enamide olefin and the carbonyl oxygen of the acetyl group. This chelation rigidifies the substrate, allowing the chiral ligand to differentiate the prochiral faces effectively.

Catalytic Cycle Visualization:

Caption: Simplified Iridium-catalyzed hydrogenation cycle showing the critical chelation of the N-acetyl group.

Experimental Protocol: Ir-Catalyzed Hydrogenation

Reagents:

-

Substrate: 1-Acetyl-1,2-dihydroquinoline (1.0 equiv, 0.5 mmol)

-

Catalyst Precursor:

(1.0 mol%) -

Chiral Ligand: (S)-SegPhos or (R)-MeO-BiPhep (2.2 mol%)

-

Additive: Iodine (

) (5-10 mol%) or Piperidine HCl. Note: Iodine is crucial for activating the Ir-precursor. -

Solvent: Toluene or THF (Degassed, Anhydrous).

-

Hydrogen Source:

gas (balloon or 600 psi depending on kinetics).

Step-by-Step Procedure:

-

Catalyst Formation (Glovebox/Schlenk): In a flame-dried Schlenk tube under Argon, dissolve

(3.4 mg, 0.005 mmol) and (S)-SegPhos (6.7 mg, 0.011 mmol) in Toluene (2 mL). Stir at Room Temperature (RT) for 15 minutes until the solution turns clear orange/red. -

Activation: Add Iodine (

, 6.4 mg, 0.025 mmol) to the catalyst solution. Stir for 10 minutes. The color typically deepens. -

Substrate Addition: Add 1-Acetyl-1,2-dihydroquinoline (86 mg, 0.5 mmol) dissolved in Toluene (1 mL).

-

Hydrogenation:

-

Method A (Balloon): Purge the vessel with

balloon (3x) and stir at RT for 12–24 hours. -

Method B (Autoclave - Recommended): Transfer to a high-pressure reactor. Pressurize to 30–50 bar (435–725 psi)

. Stir at RT for 8–12 hours.

-

-

Work-up: Release pressure carefully. Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 8:1).

Self-Validating Checkpoints:

-

Conversion Check:

NMR analysis of the crude mixture. Look for the disappearance of olefinic protons at -

Side-Reaction Alert: If you observe sharp aromatic doublets appearing around

7.0–8.5 ppm that match Quinoline, your system had oxygen contamination (oxidative aromatization occurred instead of reduction).

Performance Data (Representative):

| Ligand System | Pressure ( | Solvent | Yield (%) | ee (%) | Ref |

| (S)-SegPhos / | 50 bar | Toluene | 96 | 94 | [2] |

| (R)-MeO-BiPhep / | 50 bar | THF | 92 | 90 | [3] |

| (S)-BINAP / | 50 bar | Toluene | 85 | 78 | [3] |

Part 3: Protocol B – C3-Functionalization (Heck-Type Coupling)

1-Ac-1,2-DHQ can serve as an olefinic substrate for Palladium-catalyzed C-H functionalization, specifically at the C3 position.[2]

Experimental Protocol: Pd-Catalyzed C3-Arylation

Reagents:

-

Substrate: 1-Acetyl-1,2-dihydroquinoline (0.2 mmol)

-

Coupling Partner: Aryl Diazonium Salt or Aryl Iodide (1.2 equiv).

-

Catalyst:

(5-10 mol%). -

Ligand:

or XPhos (10-20 mol%). -

Base:

or -

Solvent: DCM or DCE.

Workflow:

-

Combine 1-Ac-1,2-DHQ, Aryl Iodide,

, and Base in a sealed tube. -

Add solvent (DCE) and purge with Argon.

-

Heat to 60–80°C for 12 hours.

-

Filter through Celite to remove silver salts.

Mechanism Note:

The reaction likely proceeds via a Heck-Matsuda type mechanism where the Pd(II)-Aryl species undergoes migratory insertion into the C3-C4 double bond, followed by

Part 4: Troubleshooting & Optimization

Problem: Low Enantioselectivity (ee < 50%)

-

Root Cause: Lack of rigid coordination.

-

Solution: Ensure the

-protecting group is an Acyl or Carbamate (Boc/Cbz). Simple

Problem: Low Yield / Aromatization

-

Solution: Degas all solvents via freeze-pump-thaw. Use a "hydrogen-rich" environment immediately. If using transfer hydrogenation (Hantzsch esters), ensure the H-donor is fresh.

Problem: No Reaction

-

Root Cause: Catalyst poisoning or inactive precursor.

-

Solution: For Ir-systems, the Iodine additive is non-negotiable; it breaks the dimeric

into active monomeric species. Ensure the

References

-

Synthesis via RCCOM: "Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis." ChemRxiv, 2021. Link

-

Ir-Catalyzed Hydrogenation (SegPhos): "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters."[7] Chinese Journal of Catalysis, 2010. Link

-

Ir-Catalyzed Hydrogenation (MeO-BiPhep): "Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes." The Chemical Record, 2016.[9] Link

-

C-H Functionalization: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Beilstein J. Org. Chem., 2023.[8][10] Link

-

General Properties: "1-Acetyl-1,2-dihydroquinoline-2-carbonitrile Structural Data." PubChem. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]

- 9. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Note: 1-Acetyl-1,2-dihydroquinoline as a Divergent Intermediate in Pharmaceutical Synthesis

Executive Summary

1-Acetyl-1,2-dihydroquinoline (ADQ) represents a "masked" enamine scaffold that bridges the chemical space between aromatic quinolines and saturated tetrahydroquinolines. Unlike its fully aromatic parent, ADQ possesses a reactive C3-C4 double bond and an activated C2 position, making it a versatile intermediate for divergent synthesis .

This guide details the controlled synthesis of ADQ and its application as a precursor for three critical pharmaceutical pharmacophores:

-

3-Formylquinolines (via Vilsmeier-Haack functionalization/oxidation).

-

Functionalized Tetrahydroquinolines (via regioselective hydrogenation).

-

Bridged Alkaloids (via Diels-Alder cycloaddition).

Chemical Architecture & Reactivity

The utility of ADQ stems from its unique electronic imbalance. The

Key Reactive Sites:

-

C3-C4 Double Bond: Acts as an electron-rich enamine system (despite the

-acetyl withdrawal), susceptible to electrophilic attack (e.g., Vilsmeier reagents). -

C2 Position: The

carbon is labile; under oxidative conditions, it reverts to the aromatic quinoline. Under reductive conditions, it stabilizes the ring. -

Diene Character: The endocyclic double bond can participate in [4+2] cycloadditions, allowing access to complex bridged ring systems found in indole alkaloids.

Protocol A: Scalable Synthesis of 1-Acetyl-1,2-dihydroquinoline

Objective: To synthesize ADQ from quinoline using a modified Rosenmund-von Braun reduction. Mechanism: Zinc-mediated reductive acetylation.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | Grade |

| Quinoline | 1.0 | Substrate | >98%, distilled |

| Acetic Anhydride | 3.0 | Reagent/Solvent | ACS Reagent |

| Zinc Dust | 2.5 | Reductant | Activated* |

| Acetic Acid | 0.5 | Catalyst | Glacial |

| Toluene | N/A | Solvent | Anhydrous |

> Critical Process Parameter (CPP): Zinc activation is required. Wash Zn dust with 2M HCl, then water, then acetone, and dry under vacuum prior to use.

Step-by-Step Methodology

-

Activation: Charge a 3-neck round-bottom flask (RBF) with Activated Zinc Dust (2.5 equiv.) and anhydrous Toluene (5 mL/g of substrate).

-

Addition: Add Quinoline (1.0 equiv.) and Acetic Acid (0.5 equiv.) to the suspension.

-

Controlled Reaction:

-

Heat the mixture to reflux (110°C) .

-

Add Acetic Anhydride (3.0 equiv.) dropwise over 60 minutes via an addition funnel.

-

Note: The reaction is exothermic. Maintain reflux but prevent runaway boiling.

-

-

Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 8:2). Product (

) appears as a distinct spot above the starting quinoline. -

Workup:

-

Cool to room temperature (RT).

-

Filter off excess Zinc through a Celite pad. Wash the pad with Toluene.

-

Concentrate the filtrate under reduced pressure to remove Toluene and excess Acetic Anhydride.

-

-

Purification:

-

Dissolve residue in DCM and wash with sat.

(to remove acetic acid) and Brine. -

Dry over

, filter, and concentrate. -

Distillation: Purify via Kugelrohr distillation (high vacuum) or flash chromatography (neutral alumina) to yield a pale yellow oil.

-

Yield Expectation: 75-85%

Protocol B: Downstream Application - Vilsmeier-Haack Formylation

Objective: Conversion of ADQ into 2-chloro-3-formylquinoline , a key intermediate for statin-type drugs and kinase inhibitors. Mechanism: The Vilsmeier reagent attacks the C3-enamine position, followed by aromatization and chlorination.

Experimental Workflow

-

Reagent Formation: In a dry flask at 0°C, add

(3.0 equiv.) dropwise to DMF (3.0 equiv.). Stir for 30 min to form the Vilsmeier salt (white precipitate). -

Substrate Addition: Dissolve ADQ (1.0 equiv.) in minimal DMF and add dropwise to the salt at 0°C.

-

Cyclization/Formylation:

-

Warm to 80°C and stir for 4-6 hours.

-

Observation: The solution will turn deep red/orange.

-

-

Quench: Pour the reaction mixture onto crushed ice/sodium acetate buffer.

-

Isolation: The product, 2-chloro-3-formylquinoline, precipitates as a yellow solid. Filter and recrystallize from Acetonitrile.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Inactive Zinc Surface | Perform acid wash activation of Zn dust immediately before use. |

| Over-reduction | Temperature too high / Reaction too long | Stop reaction immediately upon consumption of Quinoline. Over-reduction leads to tetrahydroquinoline. |

| Re-oxidation | Exposure to air during workup | ADQ is air-sensitive. Perform all concentrations under Nitrogen/Argon. Store at -20°C. |

| Tarry Product (Protocol B) | Exotherm during | Strictly control temperature at 0°C during the initial mixing phase. |

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Quinoline, passing through the ADQ intermediate.

Figure 1: Divergent synthetic pathways utilizing 1-Acetyl-1,2-dihydroquinoline as a central node for accessing distinct pharmaceutical pharmacophores.

References

-

Preparation of 1-Acyl-1,2-dihydroquinolines

- Source: Johnson, W. S., et al. "The Structure of the Product of the Reaction of Quinoline with Acetic Anhydride and Zinc." Journal of the American Chemical Society.

- Context: Establishes the foundational zinc-medi

-

Vilsmeier-Haack Applications

- Source: Meth-Cohn, O., & Goon, S. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

- Context: Details the conversion of acetanilides and dihydro-intermedi

-

Pharmaceutical Relevance (Tetrahydroquinolines)

- Source: Sridharan, V., et al. "Tetrahydroquinolines as precursors for complex alkaloids." Chemical Reviews.

- Context: Discusses the biological activity of the tetrahydroquinoline core derived

-

Diels-Alder Reactivity

-

Source: "Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines."[3]

- Context: Validates the diene reactivity of the 1,2-dihydro-heterocycle scaffold for alkaloid synthesis.

-

Sources

protocols for the N-acetylation of 1,2-dihydroquinolines

Application Note: Protocols for the N-Acetylation of 1,2-Dihydroquinolines

Abstract

1,2-Dihydroquinolines (1,2-DHQs) are privileged pharmacophores in medicinal chemistry, serving as precursors to isoquinoline alkaloids and acting as potent antioxidants. However, their inherent instability—driven by a thermodynamic driving force to aromatize back to quinolines or disproportionate—poses a significant synthetic challenge. This guide details authoritative protocols for the N-acetylation of 1,2-dihydroquinolines , a critical transformation that kinetically stabilizes the dihydropyridine core, preventing oxidative degradation. We present two primary workflows: (1) a "Reductive Acetylation" trap for generating N-acetyl-1,2-DHQs directly from quinolines, and (2) a "Direct Acetylation" protocol for sterically stabilized substrates.

Introduction & Mechanistic Rationale

The 1,2-dihydroquinoline core is electronically distinct from its fully aromatic quinoline counterpart. It contains a cyclic enamine motif that is highly susceptible to oxidation.

-

The Instability Problem: Unsubstituted 1,2-DHQs rapidly undergo oxidative aromatization upon exposure to air or disproportionation under acidic conditions.

-